3-Methoxy-2(1H)-pyridone

Catalog No.
S774066
CAS No.
20928-63-6
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-2(1H)-pyridone

CAS Number

20928-63-6

Product Name

3-Methoxy-2(1H)-pyridone

IUPAC Name

3-methoxy-1H-pyridin-2-one

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-9-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8)

InChI Key

LKIMDXQLHFCXQF-UHFFFAOYSA-N

SMILES

COC1=CC=CNC1=O

Canonical SMILES

COC1=CC=CNC1=O
  • Synthesis of Azabenzoisocoumarins

    One study investigated 3-Methoxy-2(1H)-pyridone as a building block for the synthesis of azabenzoisocoumarins through double ipso substitutions. [] This research explores the potential of this compound in creating novel heterocyclic structures with interesting properties.

  • Total Synthesis of Cepabactin

    Another research project utilized 3-Methoxy-2(1H)-pyridone as a starting reagent during the total synthesis of cepabactin. [] Cepabactin is a siderophore, a compound produced by some bacteria to chelate iron. This study demonstrates the potential of 3-Methoxy-2(1H)-pyridone in complex organic syntheses aimed at creating natural products.

3-Methoxy-2(1H)-pyridone is an organic compound with the molecular formula C₆H₇NO₂. It features a pyridone structure, which is characterized by a nitrogen-containing six-membered aromatic ring with a carbonyl group and a methoxy group at the 3-position. This compound is known for its versatility in organic synthesis and its potential biological activities. It has been identified as a key intermediate in various

Due to its functional groups:

  • Acylation: This compound can be acylated efficiently, yielding products such as 2-bromobenzoyl derivatives with high yields (up to 88%) when treated with acyl chlorides .
  • Nitration: Similar to other pyridine derivatives, it undergoes nitration at the 2-position, resulting in nitro-substituted products.
  • Rearrangements: Under certain conditions, it may also undergo rearrangements leading to different structural isomers.

Research indicates that 3-Methoxy-2(1H)-pyridone exhibits notable biological activities. It has been reported to possess:

  • Antimicrobial Properties: Some studies suggest it may inhibit the growth of various bacteria and fungi.
  • Anti-inflammatory Effects: Preliminary investigations indicate potential anti-inflammatory activity, although further studies are needed to confirm these effects.
  • Toxicity Concerns: The compound is classified as harmful if swallowed and can cause skin irritation, underscoring the need for caution during handling .

Several synthetic routes have been developed for the preparation of 3-Methoxy-2(1H)-pyridone:

  • From Pyridine Derivatives: Starting from pyridine derivatives, this compound can be synthesized through reactions involving methanol and appropriate reagents to introduce the methoxy group.
  • Cyclization Reactions: Cyclization of substituted anilines or similar compounds under acidic or basic conditions can yield 3-Methoxy-2(1H)-pyridone.
  • Direct Methoxylation: Direct methoxylation of 2-pyridone derivatives using methylating agents like dimethyl sulfate or methyl iodide is another effective method.

3-Methoxy-2(1H)-pyridone finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals.
  • Agricultural Chemicals: Its derivatives may be explored for use in agrochemicals due to potential pesticidal properties.
  • Material Science: The compound can be utilized in the development of new materials with specific properties.

Several compounds share structural similarities with 3-Methoxy-2(1H)-pyridone, each exhibiting unique properties:

Compound NameStructureUnique Features
2-HydroxypyridineContains a hydroxyl group at position 2Known for strong chelation properties
4-MethoxypyridineMethoxy group at position 4Exhibits different reactivity patterns
3-Hydroxypyridin-2-oneHydroxyl group instead of methoxyDisplays different biological activities
2-PyridoneLacks methoxy groupMore stable under certain conditions

The uniqueness of 3-Methoxy-2(1H)-pyridone lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (86.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20928-63-6

Wikipedia

2-Hydroxy-3-methoxypyridine

Dates

Modify: 2023-08-15

Explore Compound Types